1,1'-Dimethyldibutylamine
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Overview
Description
1,1’-Dimethyldibutylamine is an organic compound with the molecular formula C10H23N. It is a secondary amine characterized by the presence of two butyl groups and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Dimethyldibutylamine can be synthesized through several methods. One common approach involves the reaction of dibutylamine with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NCH}_3 + \text{HI} ]
Industrial Production Methods: Industrial production of 1,1’-Dimethyldibutylamine often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyldibutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrogen atom in 1,1’-Dimethyldibutylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1,1’-Dimethyldibutylamine finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyldibutylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
1,1’-Dimethyldibutylamine can be compared with other similar compounds such as:
Dibutylamine: Lacks the methyl groups, making it less sterically hindered.
Dimethylbenzylamine: Contains a benzyl group instead of butyl groups, leading to different reactivity and applications.
Butylamine: A primary amine with only one butyl group, exhibiting different chemical properties.
Uniqueness: 1,1’-Dimethyldibutylamine is unique due to its specific structure, which imparts distinct steric and electronic properties. These characteristics make it valuable in specialized chemical reactions and industrial applications.
Properties
CAS No. |
40221-44-1 |
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Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N-pentan-2-ylpentan-2-amine |
InChI |
InChI=1S/C10H23N/c1-5-7-9(3)11-10(4)8-6-2/h9-11H,5-8H2,1-4H3 |
InChI Key |
ZZJKGVPMLGIOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(C)CCC |
Origin of Product |
United States |
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